Cas no 73261-86-6 (1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one)

1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one is a specialized organic compound featuring a dichlorinated isoquinoline core with an acetyl substituent. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The presence of chlorine atoms enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, making it useful in medicinal chemistry for targeting specific biological pathways. Researchers may employ it in the development of novel therapeutic agents or as a scaffold for probing structure-activity relationships.
1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one structure
73261-86-6 structure
Product Name:1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one
CAS No:73261-86-6
MF:C11H9Cl2NO
MW:242.101260900497
CID:1094854
PubChem ID:12624923
Update Time:2025-08-04

1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one
    • 1-(6,7-Dichloro-2(1H)-isoquinolinyl)ethanone
    • 1-(6,7-dichloro-1H-isoquinolin-2-yl)ethanone
    • SCHEMBL14131574
    • 73261-86-6
    • Inchi: 1S/C11H9Cl2NO/c1-7(15)14-3-2-8-4-10(12)11(13)5-9(8)6-14/h2-5H,6H2,1H3
    • InChI Key: JGYJLMODFUPBGO-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2C=CN(C(C)=O)CC=2C=1)Cl

Computed Properties

  • Exact Mass: 241.0061193g/mol
  • Monoisotopic Mass: 241.0061193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.3Ų

1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one Pricemore >>

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Additional information on 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one

Professional Introduction to Compound with CAS No. 73261-86-6 and Product Name: 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one

The compound identified by the CAS number 73261-86-6 and the product name 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which are well-documented for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichloro substituents in the isoquinoline core enhances its reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological investigations.

In recent years, there has been a growing interest in isoquinoline derivatives due to their remarkable pharmacological properties. These compounds have been extensively studied for their roles in modulating various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. The structural motif of 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one is particularly intriguing because it combines the bioisosteric properties of isoquinoline with the electron-withdrawing effect of chlorine atoms, which can influence both the electronic distribution and steric environment of the molecule.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. The dichloroisoquinoline scaffold has been shown to interact with the ATP-binding site of kinases, thereby inhibiting their activity. This interaction has been explored in several preclinical studies, where 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one demonstrated promising results in reducing tumor growth and metastasis in animal models. The dichloro substituents are particularly important as they enhance the binding affinity and selectivity of the compound towards target kinases.

Moreover, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating neurological disorders. Isoquinoline derivatives have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The structural features of 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one, including the electron-deficient aromatic system and the polar ethanone group, contribute to its ability to penetrate the blood-brain barrier effectively. This property is crucial for developing therapeutic agents that need to reach the central nervous system.

Recent advances in computational chemistry have also highlighted the potential of 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one as a lead compound for drug discovery. Molecular docking studies have shown that this compound can bind to various protein targets with high affinity, including those involved in metabolic disorders and infectious diseases. The dichloro substituents play a critical role in optimizing the binding interactions by improving both hydrophobicity and hydrogen bonding capabilities. These findings suggest that further optimization of this scaffold could lead to novel therapeutic agents with broad-spectrum activity.

The synthesis of 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted isoquinoline precursors and ketones or aldehydes, followed by chlorination to introduce the dichloro groups. Recent improvements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

In conclusion, 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one (CAS No. 73261-86-6) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent candidate for further development as a kinase inhibitor or a therapeutic agent for neurological disorders. The growing body of research on isoquinoline derivatives underscores their importance in modern drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like 1-(6,7-Dichloroisoquinolin-2(1H)-yl)ethan-1-one will undoubtedly play a crucial role in shaping future therapeutic strategies.

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